molecular formula C13H20BNO2 B13198253 (4-(Azepan-1-ylmethyl)phenyl)boronic acid

(4-(Azepan-1-ylmethyl)phenyl)boronic acid

Cat. No.: B13198253
M. Wt: 233.12 g/mol
InChI Key: IYROIEISQGTZND-UHFFFAOYSA-N
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Description

(4-(Azepan-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an azepane (a seven-membered cyclic amine) via a methylene linker. Boronic acids are widely utilized in organic synthesis, sensing, and medicinal chemistry due to their ability to form reversible covalent bonds with diols, enabling applications in dynamic covalent chemistry .

  • Boronic acid functionality: Enables Suzuki-Miyaura cross-coupling reactions for bioconjugation or material synthesis, as seen in fluorescent probes (e.g., QCy-BA in ) and AIEgens ().

Properties

Molecular Formula

C13H20BNO2

Molecular Weight

233.12 g/mol

IUPAC Name

[4-(azepan-1-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C13H20BNO2/c16-14(17)13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8,16-17H,1-4,9-11H2

InChI Key

IYROIEISQGTZND-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCCCCC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Azepan-1-ylmethyl)phenyl)boronic acid typically involves the reaction of 4-(Azepan-1-ylmethyl)phenylboronic ester with an appropriate boronic acid precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of (4-(Azepan-1-ylmethyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Azepan-1-ylmethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions can yield boronic esters .

Scientific Research Applications

(4-(Azepan-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and sensors.

    Medicine: The compound can be used in the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-(Azepan-1-ylmethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of enzyme inhibitors and sensors. The boronic acid group can interact with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares (4-(Azepan-1-ylmethyl)phenyl)boronic acid with structurally related boronic acids from the evidence:

Compound Name Substituent Key Applications Notable Properties Reference
(4-(Azepan-1-ylmethyl)phenyl)boronic acid Azepane (7-membered amine) Hypothetical: Drug delivery, sensing Steric bulk, potential H-bonding N/A
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-Methoxyethyl phenoxy HDAC inhibition (fungal RPD3) 63–65% yield in meriolin synthesis; IC50 = 1 µM
(4-(Methylthio)phenyl)boronic acid Methylthio Conductance studies, oxidative coupling Voltage-dependent conductance changes
(4-Fluorophenyl)boronic acid Fluorophenyl Meriolin synthesis 62–65% yield in C-5 functionalization
Phenylboronic acid (unsubstituted) None Glucose sensing Quenching via glucose assembly (LOD: 9 µM)
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid Hydroxyisopropyl Solubility modulation Enhanced hydrophilicity (MW: 180.01)

Key Comparative Insights

Steric and Electronic Effects
  • Azepane vs. Smaller Cyclic Amines : Compounds like QCy-BA () use piperidine (6-membered amine), which offers less steric hindrance than azepane. The larger azepane ring may slow Suzuki coupling kinetics but improve binding affinity in biological systems due to increased hydrophobic interactions.
  • Electron-Donating Groups : Methoxyethyl () and hydroxyisopropyl () substituents enhance solubility and hydrogen-bonding capacity. Azepane’s tertiary amine may similarly improve water solubility via protonation at physiological pH.
Reactivity in Cross-Coupling
  • Suzuki reactions with arylboronic acids (e.g., ) depend on substituent electronic effects. Electron-withdrawing groups (e.g., -CF3 in ) accelerate coupling, while bulky groups like azepane may require optimized conditions (e.g., higher temperatures or Pd catalysts).

Biological Activity

(4-(Azepan-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its azepane ring and phenyl group, is being investigated for its interactions with various biological targets, particularly in the context of cancer therapy and other therapeutic applications.

  • Molecular Formula : C13H18BNO2
  • Molecular Weight : 231.1 g/mol
  • CAS Number : 1313761-61-3

The biological activity of (4-(Azepan-1-ylmethyl)phenyl)boronic acid is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the function of glycoproteins and other biomolecules involved in signaling pathways.

Antiproliferative Effects

Recent studies have demonstrated that boronic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, phenylboronic acid derivatives have shown a clear structure-activity relationship, indicating that modifications in the molecular structure can enhance their efficacy against cancer cells .

CompoundCell LineIC50 (µM)Mechanism
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian Cancer)2.5Induces G2/M arrest, apoptosis via caspase activation
3-Morpholino-5-fluorobenzoxaboroleMCF7 (Breast Cancer)5.0Apoptotic cell death through cell cycle disruption

Case Studies

  • Study on Anticancer Activity : A comprehensive study evaluated the antiproliferative potential of various phenylboronic acid derivatives, including (4-(Azepan-1-ylmethyl)phenyl)boronic acid. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .
  • Mechanistic Insights : Flow cytometry and Western blot analyses revealed that treatment with (4-(Azepan-1-ylmethyl)phenyl)boronic acid led to increased levels of p21, a cyclin-dependent kinase inhibitor, suggesting a mechanism where cell cycle progression is halted at the G2/M phase .

Research Applications

The unique properties of (4-(Azepan-1-ylmethyl)phenyl)boronic acid make it a promising candidate for further research in:

  • Cancer Therapy : Its ability to induce apoptosis and cell cycle arrest positions it as a potential anticancer agent.
  • Biochemical Probes : The compound's reactivity with biomolecules allows it to be utilized as a probe in biochemical assays.

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